molecular formula C4H2FIN2 B1450259 2-Fluoro-6-iodo-pyrazine CAS No. 1286744-13-5

2-Fluoro-6-iodo-pyrazine

Cat. No. B1450259
M. Wt: 223.97 g/mol
InChI Key: SKOUDHWFEXZTQM-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-pyrazine is a heterocyclic, organic compound with the molecular formula C4H2FIN21. It is part of the pyrazine family, which are heterocyclic aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms opposite each other2.



Synthesis Analysis

The synthesis of 2-Fluoro-6-iodo-pyrazine is not explicitly mentioned in the available literature. However, related compounds have been synthesized through various methods such as Suzuki–Miyaura coupling3, cyclization, ring annulation, cycloaddition, and direct C-H arylation4.



Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-iodo-pyrazine is not explicitly described in the available literature. However, it is known that pyrazine is a six-membered heterocyclic compound with two nitrogen atoms5.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Fluoro-6-iodo-pyrazine are not detailed in the available literature. However, pyrazine derivatives have been known to participate in a variety of reactions, such as Suzuki–Miyaura coupling3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-iodo-pyrazine are not explicitly detailed in the available literature. However, it is known that pyrazine is a nitrogen-containing heterocyclic compound6.


Scientific Research Applications

Antiviral and Anticancer Activities

Compounds derived from 2-Fluoro-6-iodo-pyrazine have shown promise in the development of antiviral and anticancer agents. For instance, T-705 (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) has demonstrated potent and selective inhibitory activity against influenza viruses, including strains resistant to neuraminidase inhibitors and amantadine. It's also been explored for its efficacy against West Nile virus infections in rodents, highlighting its broad antiviral potential (Furuta et al., 2002). Additionally, pyrazine derivatives have shown anticancer activity, particularly against lung cancer, through the synthesis of novel fluoro-substituted compounds, which could be used as a basis for developing new therapeutic agents (Hammam et al., 2005).

Materials Science and Chemistry

In the field of materials science, fluoro-functionalized metal-organic frameworks (MOFs) involving pyrazine moieties have shown unusual CO2 adsorption behaviors, which could have implications for gas storage and separation technologies. These findings open up new avenues for designing MOFs with tailored gas adsorption properties (Kanoo et al., 2012). Furthermore, the synthesis of 3-amino-4-fluoropyrazoles has been explored, providing valuable insights into creating functionalized pyrazine derivatives that can serve as building blocks in medicinal chemistry and other chemical synthesis applications (Surmont et al., 2011).

Energy Materials

The development of high-performance energetic materials is another area where 2-Fluoro-6-iodo-pyrazine derivatives have found applications. For example, the synthesis of 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine has demonstrated promising properties for melt-cast energetic materials, showing higher crystal density and thermal stability compared to traditional explosives like TNT. Such compounds could potentially be used in military and industrial applications requiring high-energy materials with lower sensitivity (Ma et al., 2017).

Photophysical Properties

The study of pyrazine-based chromophores and their photophysical properties has provided valuable insights into designing new fluorophores with potential applications in organic electronics and fluorescent materials. The synthesis and analysis of various push-pull pyrazine fluorophores have shed light on how different substituents and π-conjugated systems influence their emission properties, paving the way for the development of novel materials for optoelectronic devices (Hoffert et al., 2017).

properties

IUPAC Name

2-fluoro-6-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIN2/c5-3-1-7-2-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOUDHWFEXZTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-iodo-pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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